molecular formula C24H25N5 B2664901 N1,N1-dimethyl-N4-{11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.0^{3,7}]dodeca-2,7,9,11-tetraen-2-yl}benzene-1,4-diamine CAS No. 900268-78-2

N1,N1-dimethyl-N4-{11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.0^{3,7}]dodeca-2,7,9,11-tetraen-2-yl}benzene-1,4-diamine

Cat. No. B2664901
M. Wt: 383.499
InChI Key: FTDWIWQDKHRGOG-UHFFFAOYSA-N
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Description

N1,N1-dimethyl-N4-{11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.0^{3,7}]dodeca-2,7,9,11-tetraen-2-yl}benzene-1,4-diamine is a useful research compound. Its molecular formula is C24H25N5 and its molecular weight is 383.499. The purity is usually 95%.
BenchChem offers high-quality N1,N1-dimethyl-N4-{11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.0^{3,7}]dodeca-2,7,9,11-tetraen-2-yl}benzene-1,4-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1,N1-dimethyl-N4-{11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.0^{3,7}]dodeca-2,7,9,11-tetraen-2-yl}benzene-1,4-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Thermal and Photochemical Properties

Studies have focused on the thermal and photochemical rearrangements of related compounds, demonstrating their potential in understanding chemical stability and reactivity under different conditions. For instance, the thermal rearrangement of dimethyl 8-oxo-1-phenyl-12-azatricyclo[7,2,1,02,7]dodeca-2(9),3,5,11-tetraene-10,11-dicarboxylate at 115° in toluene leads to a novel benzazocine derivative, which further rearranges upon photolysis. The structural determination by X-ray crystallography provides insights into the rearrangement mechanisms and the stability of such compounds (Padwa, Sackman, Shefter, & Vega, 1972).

Catalytic Applications

Compounds with triazole or similar heterocyclic frameworks have been explored for their catalytic properties, particularly in oxidation reactions and transfer hydrogenation. For example, half-sandwich Ruthenium(II) complexes of click-generated 1,2,3-triazole-based organosulfur/-selenium ligands have been studied for catalytic oxidation of alcohols and transfer hydrogenation of ketones. These studies highlight the versatility and efficiency of such complexes in catalytic processes, indicating potential applications in synthetic and industrial chemistry (Saleem, Rao, Kumar, Mukherjee, & Singh, 2013).

Sensing and Capture Applications

Research has also extended to the development of fluorescent chemo-sensors based on triphenylbenzenes for the selective sensing and capture of specific molecules. A particular study shows the synthesis of a chemo-sensor that exhibits highly selective and remarkable fluorescence quenching in the presence of picric acid, demonstrating its potential in environmental monitoring and safety applications (Vishnoi, Sen, Patwari, & Murugavel, 2015).

Material Science Applications

In the field of materials science, related compounds have been utilized in the synthesis of soluble and thermally stable polyimides, showcasing applications in the development of advanced materials with high thermal stability and excellent solubility. Such materials are valuable for various industrial applications, including electronics and coatings (Ghaemy & Alizadeh, 2009).

properties

IUPAC Name

4-N,4-N-dimethyl-1-N-(11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-yl)benzene-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5/c1-16-22(17-8-5-4-6-9-17)24-26-21-11-7-10-20(21)23(29(24)27-16)25-18-12-14-19(15-13-18)28(2)3/h4-6,8-9,12-15,25H,7,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTDWIWQDKHRGOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCC4=C2NC5=CC=C(C=C5)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1,N1-dimethyl-N4-{11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.0^{3,7}]dodeca-2,7,9,11-tetraen-2-yl}benzene-1,4-diamine

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